molecular formula C11H10N4 B1196471 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole CAS No. 67730-11-4

2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole

Cat. No. B1196471
CAS RN: 67730-11-4
M. Wt: 198.22 g/mol
InChI Key: AYLURHVFAYRSHT-UHFFFAOYSA-N
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Description

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole, also known as Glu-P-1, is a potent mutagen/carcinogen isolated from pyrolyzates of glutamic acid . It has been found to exist in many cooked foods .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is C11H10N4 . Its molecular weight is 198.22 .


Physical And Chemical Properties Analysis

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is a pale yellow crystalline powder . It has a melting point of over 300°C .

Scientific Research Applications

Diabetes Mellitus Treatment

  • Summary of the Application : Glu-P-1 plays a significant role in the treatment of type 2 diabetes mellitus (T2DM). It is involved in the development of pharmaceutical therapies for managing T2DM .
  • Methods of Application : The compound is classified according to its route or mechanism of action. It is part of incretin-dependent therapies, specifically glucagon-like peptide-1 receptor agonists (GLP-1R) .
  • Results or Outcomes : While there is currently no known cure for diabetes, the use of Glu-P-1 in pharmaceutical therapies has been approved for the management of T2DM .

Cardiotherapeutic Research

  • Summary of the Application : Glu-P-1 and its analogs have been found to possess cardioprotective effects. They are involved in various mechanisms related to cardiac contractility, myocardial glucose uptake, cardiac oxidative stress and ischemia/reperfusion injury, and mitochondrial homeostasis .
  • Methods of Application : Upon binding to the GLP-1 receptor (GLP-1R), Glu-P-1 and its analogs exert their effects via adenylyl cyclase-mediated cAMP elevation and subsequent activation of cAMP-dependent protein kinase (s) which stimulates insulin release in conjunction with enhanced Ca 2+ and ATP levels .
  • Results or Outcomes : Recent findings have suggested additional downstream molecular pathways stirred by long-term exposure of GLP-1 analogs, which pave the way for the development of potential therapeutic molecules with longer-lasting beneficial effects against diabetic cardiomyopathies .

Obesity Treatment

  • Summary of the Application : Glu-P-1 and its analogs have been found to be effective in treating obesity . They mimic the effects of GLP-1, a gut-derived peptide that acts on the brain to control eating and appetite .
  • Methods of Application : The GLP-1–MK-801 conjugate was developed to safely enhance the weight-lowering properties of the NMDA receptor antagonist MK-801 . The conjugate is internalized and the linker is cleaved, resulting in liberation of MK-801 .
  • Results or Outcomes : In diet-induced obese (DIO) mice, once daily subcutaneous injections of GLP-1–MK-801 for 14 days synergistically lowered body weight compared with dose-matched GLP-1 or MK-801 monotherapies . The overall weight loss in the obese mice following 2 weeks of GLP-1–MK-801 treatment was 20–25%; fat mass and lean mass were reduced by 45% and 8% respectively .

Phytochemicals as GLP-1R Agonists

  • Summary of the Application : Phytochemicals have been found to act as Glucagon-like Peptide 1 Receptor (GLP-1R) agonists, which could potentially be used in the treatment of Diabetes Mellitus .
  • Methods of Application : The phytochemicals act as GLP-1R agonists, and their role in the treatment of Diabetes Mellitus is being explored .
  • Results or Outcomes : While the research is still ongoing, the potential role of phytochemicals as GLP-1R agonists in the treatment of Diabetes Mellitus is promising .

Safety And Hazards

2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole is a confirmed carcinogen with experimental carcinogenic data . Human mutation data has also been reported . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLURHVFAYRSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020657
Record name Glu-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole

CAS RN

67730-11-4
Record name Glu-P 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67730-11-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methyldipyrido(1,2-a-3',2'-d)imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glu-P-1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate
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URL https://echa.europa.eu/information-on-chemicals
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Record name 2-AMINO-6-METHYLDIPYRIDO(1,2-A:3',2'-D)IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXM718XV6O
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Record name 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
863
Citations
S Manabe, H Yanagisawa, S Ishikawa, Y Kitagawa… - Cancer research, 1987 - AACR
In order to investigate the exposure of humans to 2-amino-6-methyldipyrido[1,2-a:3′,2′-d]imidazole [(Glu-P-1) Chemical Abstracts Service:67730-11-4] and 2-aminodipyrido[1,2-a:3′,…
Number of citations: 37 aacrjournals.org
Y Hashimoto, K Shudo, T Okamoto - Journal of the American …, 1982 - ACS Publications
Results Covalent Binding of Glu-P-1 with DNA. Glu-P-1 shows very high mutagenic activity toward Salmonella typhimuriumTA 98 in the presence of microsomal proteins. Consistent …
Number of citations: 85 pubs.acs.org
K Ishii, Y Yamazoe, T Kamataki, R Kato - Chemico-Biological Interactions, 1981 - Elsevier
Metabolic activation by cytochrome P-450 of glutamic acid pyrolysis products, 2-amino-6-methyldipyrido(1,2-a:3′,2′-d)imidazole (Glu-P-1) and 2-amino-dipyrido(1,2,-a:3′,2′-d)…
Number of citations: 69 www.sciencedirect.com
H Makino, T Ushijima, H Kakiuchi… - Japanese journal of …, 1994 - Wiley Online Library
Colon tumors were induced in F344 rats by three heterocyclic amines (HCAs), 2‐amino‐6‐methyl‐dipyrido[1,2‐a:3′, 2′‐d]imidazole (Glu‐P‐1), 2‐amino‐3‐methylimidazo[4,5‐f]…
Number of citations: 48 onlinelibrary.wiley.com
A Umemoto, C Negishi, S Sato… - Proceedings of the Japan …, 1986 - jstage.jst.go.jp
2-Amino-6-methyldipyrido [1, 2-a: 3', 2'-d] imidazole(GIu-P-1) is a mutagenic heterocyclic amine, which was isolated from a pyrolysate of glutamic acid. 1) We have reported that the oral …
Number of citations: 5 www.jstage.jst.go.jp
Y Hashimoto, K Shudo, T Okamoto - Biochemical and Biophysical …, 1980 - Elsevier
A potent mutagen, 2-amino-6-methyldipyrido[1,2-a:3′,2′-d]imidazole(Glu-P-1), isolated from pyrolysates of L-glutamic acid and casein, was metabolically activated and bound to DNA…
Number of citations: 85 www.sciencedirect.com
Y Hashimoto, K Shudo - Biochemical and Biophysical Research …, 1983 - Elsevier
2-Acetoxyamino-6-methyldipyrido[1,2-a:3′,2′-d]imidazole binds covalently to the 8 position of guanine residues in DNA. Treatment of the modified DNA with aqueous piperidine …
Number of citations: 29 www.sciencedirect.com
C Negishi, A Umemoto, JJ Rafter, S Sato… - Mutation Research …, 1986 - Elsevier
2-Amino-6-methyldipyrido[1,2-a:3′,2′-d]imidazole (Glu-P-1) is a mutagen and carcinogen isolated from a glutamic acid pyrolysate. When this 14 C-labeled compound was …
Number of citations: 21 www.sciencedirect.com
Y HASHIMOTO, E KAWACHI, K SHUDO… - Japanese Journal of …, 1987 - jstage.jst.go.jp
An activity that transforms NIH 3T3 cells was generated by the• ôNH• ôin vitro• ôNS• ô modification of plasmids containing the human c-Ha-• ôNH• ôras• ôNS• ô-1 proto-oncogene with …
Number of citations: 16 www.jstage.jst.go.jp
K Fujii, A Sakai, KI Nomoto, K Nakamura - Cancer letters, 1988 - Elsevier
The tumorigenic effects of 2 l-glutamic acid pyrolysates to ICR mice were studied. The newborn animals received subcutaneously either 2-amino-6-methyldipyrido[1,2-a : 3′,2′-d]…
Number of citations: 10 www.sciencedirect.com

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